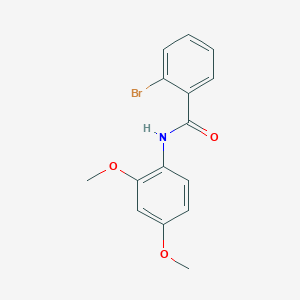

![molecular formula C18H26N2O3 B5560262 methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate](/img/structure/B5560262.png)

methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is essential in pharmaceutical research due to its role as an intermediate in the creation of potent analgesics. The focus on its synthesis, structural analysis, and properties is driven by its significance in developing new therapeutic agents.

Synthesis Analysis

The synthesis involves an optimized Strecker-type condensation of 1-benzylpiperidin-4-one with aniline and HCN, yielding an anilino-nitrile. Selective hydrolysis followed by acidification, treatment with SOCl2 and MeOH, and N-acylation with propionyl chloride leads to the anilido-ester. Catalytic N-debenzylation of the anilido-ester yields the final product in near quantitative yields (Kiricojević et al., 2002).

Molecular Structure Analysis

X-ray diffraction analysis has been used to determine the molecular and crystal structures of related piperidine derivatives, emphasizing the role of intramolecular and intermolecular hydrogen bonds in their conformation and molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

The chemical reactivity of this compound and related derivatives often involves transformations via amide or ester functional groups, leading to various pharmacologically active molecules. Notably, the compound's structure allows for modifications that have been explored for the development of new analgesics with significant potency (Van Daele et al., 1976).

Aplicaciones Científicas De Investigación

Enantioselective Benzylation

The asymmetric benzylation of methyl 4-oxo-3-piperidinecarboxylate has been explored, leading to the creation of methyl (R)-1,3-dibenzyl-4-oxopiperidine-3-carboxylate using phase-transfer catalysts. This method is highlighted for its utilization of inexpensive materials, mild reaction conditions, and moderate enantioselectivity. It serves a significant role in the preparation of biologically active compounds featuring a chiral 3-benzylpiperidine backbone, which could have implications in medicinal chemistry and drug discovery (Wang et al., 2018).

Oxindole Synthesis via CH Functionalization

Research has detailed the synthesis pathways involving palladium-catalyzed CH functionalization, leading to various benzyl piperidine-1-carboxylate derivatives. These methodologies, incorporating Buchwald's and Hartwig's approaches, are instrumental in the development of compounds like serine palmitoyl transferase enzyme inhibitors, underscoring their importance in medicinal chemistry synthesis (Magano et al., 2014).

Synthetic Analgesics Development

The synthesis of 4-arylamino-4-piperdinecarboxylic acids has been reported as a precursor for developing potent analgesics. Through strategic substitution on nitrogen atoms, compounds have been engineered to exhibit significant analgesic potency, suggesting the potential for creating new pain management solutions (Van Daele et al., 1976).

Histamine H3 Receptor Antagonists

The preparation of 4-(aminoalkoxy)benzylamines and their evaluation as human histamine H3 receptor antagonists have been documented. This research indicates the therapeutic potential of these compounds in treating various disorders related to the histamine H3 receptor, showcasing the significance of such molecules in drug development (Apodaca et al., 2003).

Piperidine Derivatives as Aromatase Inhibitors

Studies have synthesized and evaluated 3-alkyl-substituted 3-(4-aminophenyl)piperidine-2,6-diones as aromatase inhibitors, highlighting their utility in estrogen biosynthesis inhibition. Such compounds are of particular interest in the context of hormone-dependent breast cancer treatment, offering insights into the design of more effective therapeutic agents (Hartmann & Batzl, 1986).

Propiedades

IUPAC Name |

methyl 4-[3-[benzyl(methyl)amino]-3-oxopropyl]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26N2O3/c1-19(14-16-6-4-3-5-7-16)17(21)9-8-15-10-12-20(13-11-15)18(22)23-2/h3-7,15H,8-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OCNCHZLHJKJYOE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC1=CC=CC=C1)C(=O)CCC2CCN(CC2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

318.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 4-{3-[benzyl(methyl)amino]-3-oxopropyl}piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(3,4-dimethoxyphenyl)-2-[2-(4-morpholinyl)-2-oxoethyl]-1H-indene-1,3(2H)-dione](/img/structure/B5560186.png)

![N-{4-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}acetamide](/img/structure/B5560187.png)

![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-2,5-dimethylbenzamide](/img/structure/B5560194.png)

![2-[(4-methylphenyl)amino]-2,4,6-cycloheptatrien-1-one](/img/structure/B5560200.png)

![4-[3-(5-bromo-2-furyl)-1,2,4-oxadiazol-5-yl]pyridine](/img/structure/B5560227.png)

![N-[(3S*,4R*)-1-[(dimethylamino)sulfonyl]-4-(4-methoxyphenyl)-3-pyrrolidinyl]acetamide](/img/structure/B5560232.png)

![2-(1,3-dimethyl-2,5-dioxo-4-imidazolidinyl)-N-{[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]methyl}acetamide](/img/structure/B5560237.png)

![2-(2-furoyl)-8-[(4-methylpiperazin-1-yl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5560242.png)

![2-chloro-N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5560254.png)

![(1S*,5R*)-3-[(2-methoxy-6,7-dihydro-5H-cyclopenta[b]pyridin-3-yl)carbonyl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5560266.png)

![2-[(5-methyl-1H-benzimidazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5560267.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-(1,1-dioxido-2H-naphtho[1,8-cd]isothiazol-2-yl)acetohydrazide](/img/structure/B5560276.png)